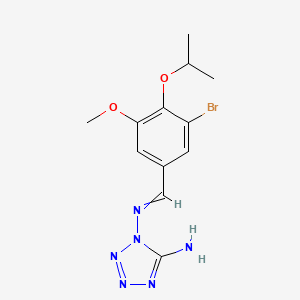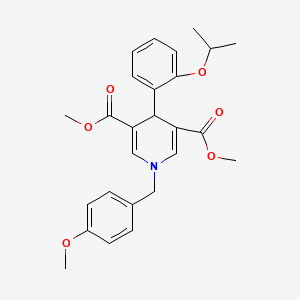![molecular formula C23H25N3O5S B3549600 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3549600.png)
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide
Übersicht
Beschreibung
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide, also known as E7820, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. The compound was first synthesized in 2003 by Eisai Co., Ltd. and has since undergone extensive research to understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Wirkmechanismus
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide targets several key signaling pathways involved in cancer progression. The compound inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are both involved in angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that promotes inflammation and is often overexpressed in cancer cells. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that promote cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound inhibits the proliferation and survival of cancer cells by inducing apoptosis, a process of programmed cell death. This compound also inhibits angiogenesis by reducing the formation of new blood vessels in tumors. Additionally, this compound has been shown to reduce inflammation in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide in lab experiments is its specificity for multiple signaling pathways involved in cancer progression. This allows researchers to study the effects of targeting these pathways in cancer cells and tumors. However, a limitation of using this compound in lab experiments is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety of using this compound in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide. One area of interest is the potential clinical applications of the compound as an anti-cancer agent. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Finally, further research is needed to understand the potential off-target effects and toxicity of this compound in preclinical and clinical settings.
Wissenschaftliche Forschungsanwendungen
2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by targeting multiple signaling pathways involved in cancer progression, including angiogenesis, inflammation, and metastasis. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in mouse models of cancer.
Eigenschaften
IUPAC Name |
2-[[2-(4-ethyl-N-methylsulfonylanilino)acetyl]amino]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-3-17-10-12-18(13-11-17)26(32(2,29)30)16-22(27)25-21-9-5-4-8-20(21)23(28)24-15-19-7-6-14-31-19/h4-14H,3,15-16H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSBZSQYNOABDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(diphenylmethyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549520.png)
![N-(4-acetylphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549523.png)

![1-[1-(2,5-dimethylphenyl)-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3549550.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549552.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3549565.png)

![N-[4-(anilinosulfonyl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B3549573.png)

![N-(2-chlorobenzyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3549580.png)


![[2-bromo-5-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B3549591.png)